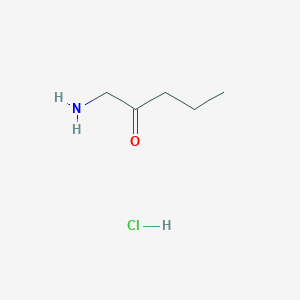
N-Ethylisonicotinamide
概要
説明
N-Ethylisonicotinamide is an organic compound derived from isonicotinic acid It is characterized by the presence of an ethyl group attached to the nitrogen atom of the isonicotinamide structure
準備方法
Synthetic Routes and Reaction Conditions: N-Ethylisonicotinamide can be synthesized through the reaction of isonicotinic acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: N-Ethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylisonicotinic acid.
Reduction: Reduction reactions can convert it to N-ethylisonicotinyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: N-Ethylisonicotinic acid.
Reduction: N-Ethylisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Ethylisonicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases related to the central nervous system.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-Ethylisonicotinamide exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
Isonicotinamide: The parent compound, differing by the absence of the ethyl group.
Nicotinamide: An isomer with the carboxamide group in the 3-position.
2-Bromo-N-ethylisonicotinamide: A brominated derivative with different reactivity and applications.
Uniqueness: N-Ethylisonicotinamide is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
IUPAC Name |
N-ethylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-10-8(11)7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJHKRBAZCHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole](/img/structure/B3265759.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B3265766.png)
![1,5-Dihydropyrazolo[3,4-d]pyridazine-4-thione](/img/structure/B3265771.png)

![5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one](/img/structure/B3265795.png)


![Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-](/img/structure/B3265838.png)



